(-)-Rasfonin
Overview
Description
(-)-Rasfonin is a fungal natural product isolated from the fermentation substrate of Talaromyces species 3656-A1. It is a member of the 2-pyrone class of fungal secondary metabolites and has been shown to induce autophagy, apoptosis, and necroptosis in various cell lines . This compound is particularly noted for its activity against the small G-protein Ras, making it a compound of interest in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of (-)-Rasfonin has been achieved through various methods. One notable approach involves the use of camphor lactam chiral auxiliaries. This method showcases the power of chiral auxiliaries in achieving high stereoselectivity . Another efficient synthesis involves the use of CuBr/JosiPhos catalyzed iterative asymmetric conjugate addition of methylmagnesium bromide and Feringa’s butenolide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques such as Wittig olefination, Mukaiyama aldol addition, and the use of chiral auxiliaries .
Chemical Reactions Analysis
Types of Reactions
(-)-Rasfonin undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by its 2-pyrone structure, which allows for diverse chemical modifications .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include methylmagnesium bromide, camphor lactam, and various chiral catalysts . Reaction conditions often involve the use of anhydrous solvents, inert atmospheres, and controlled temperatures .
Major Products
The major products formed from this compound reactions depend on the specific reagents and conditions used. For example, the use of chiral catalysts can lead to highly stereoselective products, while oxidation reactions can introduce functional groups such as hydroxyl or carbonyl groups .
Scientific Research Applications
(-)-Rasfonin has a wide range of scientific research applications:
Mechanism of Action
(-)-Rasfonin exerts its effects through multiple pathways. It induces autophagy and apoptosis by upregulating reactive oxygen species and activating c-Jun NH2-terminal kinase . Additionally, this compound promotes necroptosis by enhancing the interaction between receptor-interacting serine/threonine kinase 1 and growth factor receptor-bound protein 2 . These interactions lead to the formation of necrosomes and subsequent cell death .
Comparison with Similar Compounds
(-)-Rasfonin is unique among 2-pyrone derivatives due to its specific activity against Ras-dependent cells. Similar compounds include other 2-pyrone derivatives that exhibit antimicrobial, antiviral, and cytotoxic properties . this compound’s ability to induce multiple forms of cell death and its specificity for Ras-dependent pathways distinguish it from other compounds in this class .
List of Similar Compounds
2-Pyrone: A basic structure found in many natural products with diverse biological activities.
Camphor Lactam: Used as a chiral auxiliary in the synthesis of this compound.
Feringa’s Butenolide: Utilized in the asymmetric synthesis of this compound.
This compound’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research.
Properties
IUPAC Name |
[(2R,3R)-2-[(E,2S,4R)-4,6-dimethyloct-6-en-2-yl]-6-oxo-2,3-dihydropyran-3-yl] (2E,4E,6S)-8-hydroxy-6-(hydroxymethyl)-4-methylocta-2,4-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O6/c1-6-17(2)13-19(4)14-20(5)25-22(8-10-24(29)31-25)30-23(28)9-7-18(3)15-21(16-27)11-12-26/h6-10,15,19-22,25-27H,11-14,16H2,1-5H3/b9-7+,17-6+,18-15+/t19-,20-,21-,22+,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRGHFXATDKGOV-FXYCKZMJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CC(C)CC(C)C1C(C=CC(=O)O1)OC(=O)C=CC(=CC(CCO)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C[C@H](C)C[C@H](C)[C@@H]1[C@@H](C=CC(=O)O1)OC(=O)/C=C/C(=C/[C@H](CCO)CO)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301043830 | |
Record name | Rasfonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301043830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303156-68-5 | |
Record name | Rasfonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301043830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.